1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine
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Overview
Description
1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Sulfonylation: Addition of a sulfonyl group to the benzene ring.
Piperazine Derivatization: Coupling of the sulfonylated benzene with pyridin-2-ylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or metal hydrides (e.g., palladium on carbon, lithium aluminum hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 1-(4-Chloro-3-aminobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperazine ring.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting central nervous system disorders.
Materials Science: As a building block for creating novel polymers or materials with specific electronic properties.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-3-yl)piperazine
- 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-4-yl)piperazine
- 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)morpholine
Uniqueness
1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine is unique due to the specific positioning of the pyridin-2-yl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.
Properties
CAS No. |
920527-52-2 |
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Molecular Formula |
C15H15ClN4O4S |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15ClN4O4S/c16-13-5-4-12(11-14(13)20(21)22)25(23,24)19-9-7-18(8-10-19)15-3-1-2-6-17-15/h1-6,11H,7-10H2 |
InChI Key |
KBIMMXAODSAVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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